molecular formula C11H10ClNO2 B8527603 2-(4-Chlorophenyl)-4-methyl-5-oxazolemethanol

2-(4-Chlorophenyl)-4-methyl-5-oxazolemethanol

Cat. No. B8527603
M. Wt: 223.65 g/mol
InChI Key: QLLABKILAVKJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-4-methyl-5-oxazolemethanol is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-4-methyl-5-oxazolemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-4-methyl-5-oxazolemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Chlorophenyl)-4-methyl-5-oxazolemethanol

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3

InChI Key

QLLABKILAVKJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9.3 g (35.1 mmol) of ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate were dissolved in 40 ml of dry tetrahydrofuran and the solution was added dropwise during 10 minutes to a stirred suspension of 1.75 g (46.1 mmol) of lithium aluminium hydride in 60 ml of dry tetrahydrofuran at 0° C. The suspension was stirred at 0° C. for 1 hour and then at room temperature for 1.5 hours. Excess lithium aluminium hydride was destroyed by the dropwise addition of saturated aqueous sodium sulphate, followed by the addition of 100 ml of dilute aqueous sulphuric acid. The aqueous phase was extracted twice with dichloromethane. The combined extracts were washed once with water, dried over magnesium sulphate, filtered and evaporated. The residue was recrystallized from chloroform/hexane to give 6.44 g (82%) of 2-(4-chlorophenyl)-4-methyl-5-oxazolemethanol of melting point 135° C.
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9.3 g
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40 mL
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1.75 g
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60 mL
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Synthesis routes and methods II

Procedure details

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